molecular formula C17H11Cl2N3O B3725765 (2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile

(2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile

Cat. No.: B3725765
M. Wt: 344.2 g/mol
InChI Key: XKAJKCIEHMYZPO-VZUCSPMQSA-N
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Description

(2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a hydroxyphenyl group, a benzodiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.

    Formation of the Prop-2-enenitrile Moiety: The prop-2-enenitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

    Coupling Reactions: The final step involves coupling the previously synthesized intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinones, hydroxyquinones.

    Reduction: Amines, imines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
  • (2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzothiazol-2-YL)prop-2-enenitrile
  • (2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzoxazol-2-YL)prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(3,5-dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O/c1-9-2-3-14-15(4-9)22-17(21-14)11(8-20)5-10-6-12(18)7-13(19)16(10)23/h2-7,23H,1H3,(H,21,22)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAJKCIEHMYZPO-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
Reactant of Route 2
(2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
Reactant of Route 3
(2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
Reactant of Route 4
(2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(2E)-3-(3,5-Dichloro-2-hydroxyphenyl)-2-(6-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile

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